molecular formula C14H16N6O2 B4679545 7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4679545
M. Wt: 300.32 g/mol
InChI Key: BEHFGNGMPMKFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolopyrimidinone core with a 2-morpholin-4-ylethyl substituent at the 7-position. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, is a common pharmacophore in medicinal chemistry due to its ability to enhance aqueous solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name

11-(2-morpholin-4-ylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c21-13-11-9-15-14-16-10-17-20(14)12(11)1-2-19(13)4-3-18-5-7-22-8-6-18/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHFGNGMPMKFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC3=C(C2=O)C=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary based on the desired transformation, typically involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the compound.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of 7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural Analysis of 7-(2-Morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

The compound’s core consists of a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold, which integrates pyridine, triazole, and pyrimidinone rings. The 7-position is substituted with a 2-morpholin-4-ylethyl group, introducing a tertiary amine and ether functionalities.

Comparison with Structural Analogs

Substituent Variations at the 7-Position

Substituents at the 7-position significantly alter physicochemical and biological properties. Key comparisons include:

Compound Name Substituent at 7-Position Core Structure Molecular Weight (g/mol) Synthesis Method
Target Compound 2-Morpholin-4-ylethyl Pyrido-triazolopyrimidinone N/A Not specified in evidence
7-(2-Furylmethyl) derivative 2-Furylmethyl Pyrido-triazolopyrimidinone ~326.3* Not detailed
Y021-7251 (4-nitrophenyl) 4-Nitrophenyl Pyrido-triazolopyrimidinone 308.25 Not specified
7-(3-Chlorobenzyl) derivative 3-Chlorobenzyl [1,2,4]Triazolo[1,5-a]pyrimidin-7(4H)-one ~349.8* BMIM-PF6 ionic liquid, reflux
7-(5-Methylfuran-2-yl) derivative 5-Methylfuran-2-yl Pyrimido-triazolopyrimidinone ~311.3* Hydrazine hydrate, ethanol reflux

*Estimated based on molecular formulas.

  • Morpholine vs. Aromatic Substituents : The morpholinylethyl group likely improves water solubility compared to lipophilic substituents like 3-chlorobenzyl or 4-nitrophenyl. Nitro groups (electron-withdrawing) may reduce metabolic stability, whereas morpholine’s hydrogen-bonding capacity could enhance target engagement.
  • Furan vs.

Core Heterocyclic Modifications

Variations in the fused heterocyclic core influence ring planarity and electronic distribution:

  • Pyrido-triazolopyrimidinone (Target) vs. Pyrazolo-triazolopyrimidine (): The pyridine ring in the target compound may enhance rigidity and π-stacking compared to the pyrazole-containing analog.

Pharmacological and Physicochemical Implications

  • Solubility : Morpholine’s polarity likely enhances aqueous solubility over nitro or trifluoromethyl groups, critical for oral bioavailability.
  • Metabolic Stability : Morpholine derivatives are prone to oxidation, whereas furan rings may undergo metabolic cleavage.
  • Target Selectivity: The pyrido-triazolopyrimidinone core’s planar structure may favor intercalation or kinase inhibition, as seen in related triazole derivatives.

Biological Activity

7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

PropertyValue
Common NameThis compound
CAS Number929964-30-7
Molecular FormulaC19H19N7O2
Molecular Weight377.4 g/mol

Anticancer Properties

Research has demonstrated that derivatives of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer activities. For instance, a study evaluated various compounds against human cancer cell lines MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast). The results indicated that specific derivatives showed potent antiproliferative effects with IC50 values ranging from 3.91 μM to 13.1 μM. Notably, compound H12 demonstrated superior activity compared to the standard drug 5-Fluorouracil (5-Fu) .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth and colony formation in cancer cell lines.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis.
  • Signaling Pathway Interference : The compound affects the ERK signaling pathway by decreasing phosphorylation levels of critical proteins such as ERK1/2 and AKT .

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Study on Gastric Cancer Cells : A derivative exhibited an IC50 value of 9.47 μM against MGC-803 cells. The study concluded that it could induce G2/M phase arrest and regulate apoptosis-related proteins .
  • Breast Cancer Research : In tests involving MCF-7 cells, distinct derivatives showed significant cytotoxicity with IC50 values as low as 3.91 μM .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameIC50 (μM)Target Cell Line
H129.47MGC-803
H139.58HCT-116
H1413.1MCF-7

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?

The synthesis of this compound requires careful selection of starting materials and optimization of reaction conditions. A validated method involves condensation of substituted pyrazole or triazole derivatives with morpholine-containing intermediates under acidic or basic catalysis. For example, cyclization steps often employ dimethylformamide (DMF) as a solvent and potassium carbonate as a base to facilitate ring closure . Temperature control (e.g., reflux at 80–100°C) and pH adjustments are critical to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization in ethanol is recommended to achieve >95% purity .

Key Reaction Parameters
Solvent: DMF or dichloromethane
Catalyst: K₂CO₃ or p-TsOH
Temperature: 80–100°C
Purification: Ethanol recrystallization

Q. How can structural characterization be performed to confirm the compound’s identity?

Advanced spectroscopic techniques are essential:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C chemical shifts to verify the fused pyrido-triazolo-pyrimidine core and morpholine substituents. For example, the morpholine ethyl group typically shows signals at δ 2.5–3.5 ppm in 1^1H NMR .
  • Mass Spectrometry : Confirm the molecular ion peak (e.g., m/z 396.3 for C₁₇H₂₀N₆O₂) and fragmentation patterns .
  • X-ray Crystallography : Resolve the 3D conformation, particularly the planarity of the triazole-pyrimidine system .

Advanced Research Questions

Q. How can computational methods predict the compound’s mechanism of action in biological systems?

Molecular docking studies using software like AutoDock Vina can model interactions with target proteins (e.g., kinases or GPCRs). For example, the morpholine moiety may form hydrogen bonds with catalytic residues, while the triazole ring participates in π-π stacking. Density Functional Theory (DFT) calculations further optimize binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity) .

Computational Parameters
Software: AutoDock Vina
Target: PDB ID 2HYY (kinase)
Grid Box Size: 25 ų
Energy Minimization: AMBER force field

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from assay conditions or cellular models. Mitigation strategies include:

  • Standardized Assays : Use ATP-binding assays with uniform ATP concentrations (1 mM) .
  • Cellular Context : Compare activity in isogenic cell lines (e.g., wild-type vs. kinase-deficient) to isolate target effects .
  • Meta-Analysis : Apply statistical tools like ANOVA to reconcile data from independent studies .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Systematic modifications to the morpholine ethyl chain or pyrimidine core can enhance selectivity. For example:

  • Substituent Effects : Replacing morpholine with piperazine increases solubility but reduces potency .
  • Ring Expansion : Adding a methyl group to the triazole ring improves metabolic stability (t₁/₂ > 6 hrs in liver microsomes) .
SAR Modifications Bioactivity Impact
Morpholine → Piperazine↑ Solubility, ↓ IC₅₀
Triazole Methylation↑ Metabolic Stability
Chlorophenyl Addition↑ Target Affinity

Experimental Design & Validation

Q. What controls are essential in evaluating this compound’s pharmacokinetic properties?

  • Positive Controls : Use known kinase inhibitors (e.g., Imatinib) in parallel assays .
  • Negative Controls : Include vehicle-only (DMSO) and scrambled compound analogs .
  • In Vivo Validation : Monitor plasma concentration-time profiles in rodent models with LC-MS/MS detection .

Q. How to address low yields in large-scale synthesis?

Optimize stoichiometry (1:1.2 molar ratio of triazole to pyrimidine precursors) and employ flow chemistry for continuous processing. Catalyst screening (e.g., Pd/C for hydrogenation) can reduce side products .

Data Interpretation & Reporting

Q. What statistical frameworks validate dose-response data?

Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals. Report R² values (>0.9 indicates robust curve fitting) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.